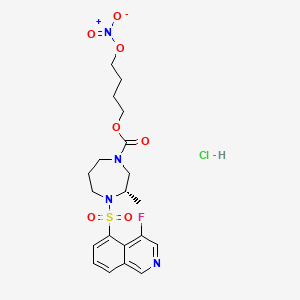
Rock-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock-IN-4 is a potent inhibitor of Rho-associated protein kinase (ROCK). This compound is known for its ability to maintain nitric oxide (NO) release capacity and reversibly depolymerize F-actin. It is primarily used in scientific research to study conditions such as glaucoma and high intraocular pressure .
Preparation Methods
The synthesis of Rock-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Rock-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Rock-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of ROCK inhibition on various chemical processes.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell adhesion.
Medicine: Explored for its potential therapeutic applications in treating glaucoma, high intraocular pressure, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ROCK pathway
Mechanism of Action
Rock-IN-4 exerts its effects by inhibiting the ROCK pathway. This pathway involves the activation of Rho proteins, which are small GTPases that regulate various cellular processes. By inhibiting ROCK, this compound disrupts the translocation of the protein to the plasma membrane, prevents ATP-dependent phosphorylation, and blocks RhoA binding to ROCK. This leads to downstream effects such as modulation of the actin cytoskeleton, smooth muscle cell contraction, and cell migration .
Comparison with Similar Compounds
Rock-IN-4 is unique in its ability to maintain nitric oxide release capacity while inhibiting ROCK. Similar compounds include:
Fasudil: Used for the improvement and prevention of cerebral vasospasm and ischemic symptoms.
Y-27632: Known for its potent inhibition of ROCK and its use in cell culture to limit cellular death.
H-1152: More potent than Y-27632 and Fasudil, used in various research applications
This compound stands out due to its reversible depolymerization of F-actin and its specific applications in glaucoma and high intraocular pressure research.
Properties
Molecular Formula |
C20H26ClFN4O7S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
4-nitrooxybutyl (3S)-4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
PWJPEYUHWFWQON-RSAXXLAASA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



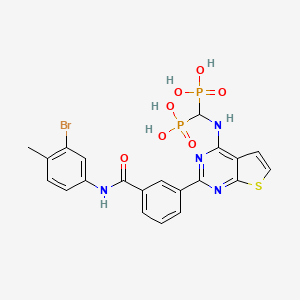

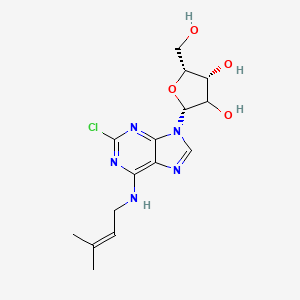
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
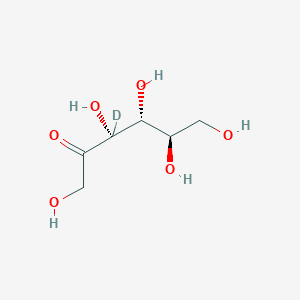
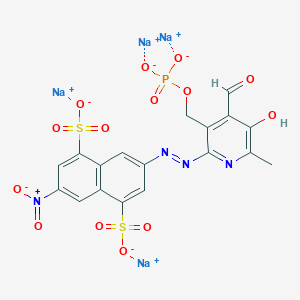

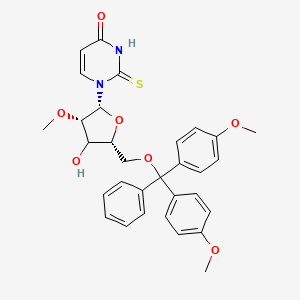
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
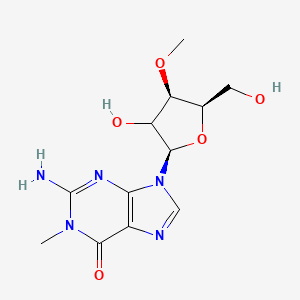

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
